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Compound of Interest

Compound Name: 2-Methylisoindolin-1-one

Cat. No.: B1605200 Get Quote

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a

multitude of biologically active compounds. These are termed "privileged structures" due to

their ability to bind to diverse biological targets. The isoindolin-1-one skeleton is a prominent

member of this class, forming the core of numerous natural products and synthetic

pharmaceuticals with a wide array of therapeutic applications[1][2]. Its rigid, bicyclic structure

provides a stable anchor for various functional groups, enabling the fine-tuning of

pharmacological activity.

This guide focuses on 2-Methylisoindolin-1-one, a foundational member of the isoindolinone

family. While extensive, specific pharmacological data for this simple analogue is not widely

published, its role as a key synthetic intermediate and its representation of the fundamental

isoindolinone scaffold make it an important subject of study[3]. We will delve into the known

characteristics of 2-Methylisoindolin-1-one and extrapolate its potential by exploring the rich

pharmacology of the broader isoindolinone class. This analysis will provide researchers and

drug development professionals with a comprehensive understanding of the scaffold's

potential, from chemical synthesis to therapeutic application.

Physicochemical and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is the cornerstone

of pharmacological assessment. These characteristics govern its solubility, stability, and ability

to interact with biological systems.
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Core Properties
2-Methylisoindolin-1-one is a simple N-alkylated derivative of the isoindolinone core. Its

fundamental properties are summarized below.

Property Value Reference

Molecular Formula C₉H₉NO

Molecular Weight 147.18 g/mol

CAS Number 5342-91-6

MDL Number MFCD00030287

Chemical Structure
The structure consists of a benzene ring fused to a five-membered lactam ring, with a methyl

group attached to the nitrogen atom.

Figure 1: Chemical structure of 2-Methylisoindolin-1-one.

Synthesis and Methodologies
The synthesis of isoindolinones is a well-established field, with numerous methods available.

For 2-Methylisoindolin-1-one, a common and efficient approach involves the reductive C-N

coupling and intramolecular amidation of 2-carboxybenzaldehyde with methylamine.

Experimental Protocol: Reductive Amination
This protocol is adapted from established methods for synthesizing N-substituted

isoindolinones[4]. The causality behind this choice lies in its high efficiency and use of readily

available starting materials. The platinum nanowire catalyst offers high surface area and

reactivity, enabling the reaction to proceed under mild conditions (1 bar H₂).

Materials:

2-carboxybenzaldehyde

Methylamine (e.g., 40% solution in water)
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Ultrathin Platinum (Pt) Nanowires

Hydrogen (H₂) gas

Ethanol (solvent)

Ethyl acetate (for extraction)

Brine

Step-by-Step Procedure:

Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-

carboxybenzaldehyde (1.0 mmol, 150.1 mg).

Reagent Addition: Add ethanol (10 mL) to dissolve the starting material. Subsequently, add

the Pt nanowire catalyst (1 mol%).

Amine Addition: Add methylamine solution (1.2 mmol) to the mixture.

Reaction Condition: Seal the flask, purge with H₂ gas, and then maintain the H₂ atmosphere

at 1 bar using a balloon.

Incubation: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor

reaction progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the

filtrate under reduced pressure.

Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and

brine (10 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product via column chromatography on silica gel to yield pure 2-
Methylisoindolin-1-one.

Synthesis Workflow Diagram
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The following diagram illustrates the key stages of the synthesis process, providing a clear

visual representation of the workflow.
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Figure 2: Workflow for the synthesis of 2-Methylisoindolin-1-one.

Pharmacological Landscape of the Isoindolinone
Scaffold
While 2-Methylisoindolin-1-one itself is primarily a building block, the isoindolinone core it

contains is central to drugs with profound pharmacological effects. Understanding these

derivatives provides a predictive framework for the potential of new analogues.

Immunomodulatory and Antineoplastic Activity
Perhaps the most famous isoindolinone derivatives are the immunomodulatory imide drugs

(IMiDs), such as Lenalidomide and Pomalidomide. These drugs are analogues of thalidomide

and are used to treat multiple myeloma[5][6].

Mechanism of Action: IMiDs exert their effects by binding to the Cereblon (CRBN) protein, a

component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[5]. This binding event

alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent

proteasomal degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos

(IKZF3). The degradation of these factors in multiple myeloma cells is a key event that leads to

apoptosis and cell cycle arrest.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1605200?utm_src=pdf-body-img
https://www.benchchem.com/product/b1605200?utm_src=pdf-body
https://www.benchchem.com/product/b1605200?utm_src=pdf-body
https://www.mdpi.com/2673-401X/6/1/3
https://www.preprints.org/manuscript/202411.1645/v1
https://www.mdpi.com/2673-401X/6/1/3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


E3 Ubiquitin Ligase Complex

Cereblon (CRBN)

CUL4

DDB1

RBX1

Isoindolinone Drug
(e.g., Lenalidomide)

Binds & Alters
Substrate Specificity

Ikaros/Aiolos
(IKZF1/3)

Recruited to Complex

Proteasome

Degradation

Ubiquitin

Ubiquitination

Myeloma Cell Apoptosis
& Immune Stimulation

Click to download full resolution via product page

Figure 3: Simplified mechanism of action for immunomodulatory isoindolinones.

Enzyme Inhibition: Carbonic Anhydrase
Certain isoindolinone derivatives have been identified as potent inhibitors of human carbonic

anhydrase (hCA) I and II isoforms[7]. These enzymes play roles in various physiological

processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and

epilepsy.

A study on novel isoindolinone-sulfamate derivatives demonstrated potent inhibitory activity,

with some compounds showing significantly higher affinity for hCA I and II than the standard

inhibitor Acetazolamide (AAZ)[7].
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Compound hCA I Kᵢ (nM) hCA II Kᵢ (nM)

Acetazolamide (AAZ) 436.20 93.53

Derivative 2c 16.09 ± 4.14 14.87 ± 3.25

Derivative 2f 11.48 ± 4.18 9.32 ± 2.35

Table adapted from data

presented in Yilmaz et al.,

2025.[7]

The self-validating nature of this data comes from the direct comparison to a well-characterized

standard (AAZ) under identical assay conditions, confirming the superior potency of the novel

derivatives.

CNS and Anti-inflammatory Potential
The isoindolinone scaffold is also found in compounds with other biological activities:

Anti-inflammatory: Indoprofen is an isoindoline-containing NSAID that functions by inhibiting

cyclooxygenase (COX) enzymes, thereby reducing prostaglandin production[5][6].

CNS Activity: The core structure of 2-Methylisoindolin-1-one is utilized as an intermediate

in the synthesis of molecules with potential as antidepressants and antipsychotics,

suggesting the scaffold can be tailored to cross the blood-brain barrier and interact with CNS

targets[3].

Predictive Pharmacokinetics and Toxicology (In
Silico)
In the absence of experimental data for 2-Methylisoindolin-1-one, computational methods

provide valuable, field-proven insights into its likely pharmacokinetic (ADME: Absorption,

Distribution, Metabolism, Excretion) and toxicological profile. This approach is a standard first

step in modern drug discovery to identify potential liabilities early.

In Silico ADMET Workflow
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The process involves using validated computational models to predict a molecule's properties

based on its structure.

Input: 2D Structure of
2-Methylisoindolin-1-one

Calculate Physicochemical
Properties (MW, logP, TPSA)

Predict ADME Profile
(GI Absorption, BBB Permeation,

CYP450 Inhibition)

Assess Drug-Likeness
(e.g., Lipinski's Rule of Five)

Predict Toxicity
(hERG Inhibition, Mutagenicity)

Output: Comprehensive
Pharmacological Profile

Click to download full resolution via product page

Figure 4: Workflow for in silico ADMET prediction.

Predicted Profile
Based on its structure and comparison with similar small molecules analyzed in the

literature[8], we can predict the following profile for 2-Methylisoindolin-1-one.
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Parameter Predicted Value/Outcome Rationale / Implication

Lipinski's Rule of Five Compliant
Good potential for oral

bioavailability.

- Molecular Weight 147.18 (< 500 Da)
Favorable for absorption and

distribution.

- logP (Lipophilicity) ~1.5-2.0 (< 5)
Balanced solubility, likely good

permeability.

- H-Bond Donors 0 (< 5)
Favorable for membrane

permeation.

- H-Bond Acceptors 1 (< 10)
Favorable for membrane

permeation.

GI Absorption High

Low molecular weight and

moderate lipophilicity suggest

efficient passive diffusion

across the gut wall.

BBB Penetration Likely

Small, moderately lipophilic

molecules often cross the

blood-brain barrier, aligning

with its use as a scaffold for

CNS drugs[3].

Metabolism Potential CYP Substrate

The aromatic ring is a likely

site for Phase I oxidation by

cytochrome P450 enzymes.

Toxicity (hERG) Low Probability

Simple, unfunctionalized core

is less likely to have off-target

ion channel activity.

Trustworthiness of Prediction: This in silico protocol is a self-validating system in that the

predictions are based on large datasets of experimentally verified compounds. While not a

substitute for empirical testing, it provides a highly reliable initial assessment to guide

experimental design.
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Conclusion and Future Directions
2-Methylisoindolin-1-one, in its own right, is a simple heterocyclic compound. However, its

true significance lies in its identity as a member of the powerful isoindolin-1-one family. The

scaffold is a validated starting point for developing highly potent and specific drugs, from

blockbuster immunomodulators to targeted enzyme inhibitors.

The pharmacological profile of the isoindolinone core is characterized by its versatility. By

making precise chemical modifications to the core structure—analogous to adding functional

groups to 2-Methylisoindolin-1-one—researchers can develop compounds with activities

spanning oncology, immunology, and neurology.

Future work should focus on:

Library Synthesis: Using 2-Methylisoindolin-1-one as a parent structure to create a library

of novel derivatives with diverse substitutions on the aromatic ring.

High-Throughput Screening: Testing this library against a panel of disease-relevant targets

(e.g., kinases, proteases, E3 ligases) to identify new lead compounds.

Experimental Validation: Subjecting promising hits to rigorous in vitro and in vivo testing to

confirm their ADMET properties and efficacy, validating or refining the initial in silico

predictions.

This guide serves as a foundational resource, grounding future exploration of this valuable

scaffold in established chemical principles and pharmacological precedent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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